Cas no 92-03-5 (3-bromo-1,1'-biphenyl-4-ol)

3-Bromo-1,1'-biphenyl-4-ol is a brominated biphenyl derivative featuring a hydroxyl group at the 4-position and a bromine substituent at the 3-position of one phenyl ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and liquid crystal materials. Its distinct substitution pattern allows for selective functionalization, making it valuable in cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. The presence of both hydroxyl and bromine groups enhances its reactivity, enabling precise modifications for target molecule construction. High purity grades are available to ensure consistent performance in research and industrial applications.
3-bromo-1,1'-biphenyl-4-ol structure
3-bromo-1,1'-biphenyl-4-ol structure
Product name:3-bromo-1,1'-biphenyl-4-ol
CAS No:92-03-5
MF:C12H9BrO
MW:249.103262662888
MDL:MFCD00053297
CID:806690
PubChem ID:27297

3-bromo-1,1'-biphenyl-4-ol Chemical and Physical Properties

Names and Identifiers

    • [1,1'-Biphenyl]-4-ol,3-bromo-
    • 3-Bromo[1,1'-biphenyl]-4-ol
    • 3-Bromo-4-hydroxydiphenyl
    • 2-bromo-4-phenyl-pheno
    • 2-BROMO-4-PHENYLPHENOL
    • 371
    • 3-Brom-4-hydroxy-biphenyl
    • 3-bromo-4-biphenylo
    • 3-bromo-4-hydroxybiphenyl
    • 3-bromo-biphenyl-4-ol
    • AKOS BBB
    • AKOS BC-3149
    • dowicide5
    • o-bromo-p-phenylphenol
    • 3-Bromo[1,1′-biphenyl]-4-ol (ACI)
    • 4-Biphenylol, 3-bromo- (8CI)
    • Phenol, 2-bromo-4-phenyl- (6CI, 7CI)
    • 3-Bromobiphenyl-4-ol
    • NSC 8074
    • 3-Bromo-[1,1'-biphenyl]-4-ol
    • SCHEMBL1371332
    • CS-0070364
    • EU-0033422
    • NSC8074
    • 4-BIPHENYLOL, 3-BROMO-
    • NSC-8074
    • Phenol, 2-bromo-4-phenyl-
    • UNII-0IO5R7XS20
    • F0345-0560
    • SR-01000388846
    • SR-01000388846-1
    • MFCD00053297
    • E76514
    • 3-Bromo-[1,1 inverted exclamation mark -biphenyl]-4-ol
    • SY305418
    • 2-Bromo-4-phenyl-phenol
    • EN300-235704
    • CCG-103084
    • 3-Bromo(1,1'-biphenyl)-4-ol
    • BROMO-4-PHENYLPHENOL, 2-
    • HMS1369I07
    • EINECS 202-119-5
    • (1,1'-Biphenyl)-4-ol, 3-bromo-
    • 0IO5R7XS20
    • ChemDiv2_000183
    • 2- Bromo-4-phenyl-phenol
    • AKOS000274318
    • [1, 3-bromo-
    • Dowicide 5
    • NS00041386
    • AH-034/32461004
    • Q27236829
    • STL065873
    • BS-50634
    • 3-Bromo[1,1'-biphenyl]-4-ol, AldrichCPR
    • 92-03-5
    • DTXSID30165671
    • DTXCID1088162
    • AI3-00145
    • 3-bromo-1,1'-biphenyl-4-ol
    • MDL: MFCD00053297
    • Inchi: 1S/C12H9BrO/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h1-8,14H
    • InChI Key: DZGMMVYPLBTLRQ-UHFFFAOYSA-N
    • SMILES: BrC1C(O)=CC=C(C2C=CC=CC=2)C=1

Computed Properties

  • Exact Mass: 247.98400
  • Monoisotopic Mass: 247.98368g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 177
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.2Ų
  • XLogP3: 4

Experimental Properties

  • PSA: 20.23000
  • LogP: 3.82170

3-bromo-1,1'-biphenyl-4-ol Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • Hazard Category Code: 36/37/38
  • Safety Instruction: 26-36/37/39
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

3-bromo-1,1'-biphenyl-4-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-235704-0.05g
2-bromo-4-phenylphenol
92-03-5 95%
0.05g
$112.0 2024-06-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-YH652-1g
3-bromo-1,1'-biphenyl-4-ol
92-03-5 98+%
1g
359.0CNY 2021-07-13
Life Chemicals
F0345-0560-5g
3-bromo-[1,1'-biphenyl]-4-ol
92-03-5 95%
5g
$747.0 2023-09-07
TRC
B751313-250mg
2-Bromo-4-Phenylphenol
92-03-5
250mg
$ 160.00 2022-06-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-YH652-50mg
3-bromo-1,1'-biphenyl-4-ol
92-03-5 98+%
50mg
55.0CNY 2021-07-13
SHANG HAI XIAN DING Biotechnology Co., Ltd.
024164-1g
3-Bromo[1,1'-biphenyl]-4-ol
92-03-5
1g
3770CNY 2021-05-07
Enamine
EN300-235704-1g
2-bromo-4-phenylphenol
92-03-5 95%
1g
$482.0 2023-09-15
OTAVAchemicals
0109160017-50MG
3-bromo-[1,1'-biphenyl]-4-ol
92-03-5 95%
50mg
$58 2023-12-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1141004-5g
3-Bromo-biphenyl-4-ol
92-03-5 97%
5g
¥1537.00 2024-04-25
Aaron
AR00GZ4G-25g
3-BROMO-4-HYDROXYDIPHENYL
92-03-5 98%
25g
$555.00 2025-01-24

3-bromo-1,1'-biphenyl-4-ol Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium acetate Catalysts: Palladium diacetate Solvents: 1,4-Dioxane ;  10 min, 20 °C
1.2 12 h, 20 °C
Reference
Suzuki-Miyaura cross coupling reactions with phenoldiazonium salts
Schmidt, Bernd; Hoelter, Frank, Organic & Biomolecular Chemistry, 2011, 9(13), 4914-4920

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol ,  Toluene ;  4 h, reflux
Reference
Preparation of dibenzo[b,d]furan-containing triarylamine derivative for OLED
, China, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide ,  Aluminum chloride Solvents: Dichloromethane ;  rt
Reference
Multisubstituted benzo[b]furans through a copper- and/or palladium-catalyzed assembly and functionalization process
Arcadi, Antonio; Blesi, Federico; Cacchi, Sandro; Fabrizi, Giancarlo; Goggiamani, Antonella; et al, Tetrahedron, 2013, 69(7), 1857-1871

Production Method 4

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane ,  Water ;  overnight, rt → 100 °C
Reference
Organic electroluminescent materials and devices
, United States, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: Aluminum chloride Solvents: Dichloromethane ;  rt
Reference
2,5,7-Trisubstituted benzo[b]furans through a copper- and/or palladium-catalyzed assembly and functionalization process
Arcadi, Antonio; Blesi, Federico; Cacchi, Sandro; Fabrizi, Giancarlo; Goggiamani, Antonella, Tetrahedron Letters, 2011, 52(40), 5149-5152

Production Method 6

Reaction Conditions
Reference
Synthesis and antimicrobial activity of some alkyl 3-phenanthridinols
Bradsher, Charles K.; Brown, Frances C.; Leake, Preston H., Journal of Organic Chemistry, 1957, 22, 500-2

Production Method 7

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide ,  Aluminum chloride Solvents: Dichloromethane ;  24 h, rt
Reference
A Three-Phase Four-Component Coupling Reaction: Selective Synthesis of o-Chloro Benzoates by KCl, Arynes, CO2, and Chloroalkanes
Jiang, Huanfeng ; Zhang, Yu; Xiong, Wenfang; Cen, Jinghe; Wang, Lu; et al, Organic Letters, 2019, 21(2), 345-349

Production Method 8

Reaction Conditions
1.1 Reagents: Bromine
Reference
Calixarenes. 7. p-Phenylcalix[4]arene
Gutsche, C. David; Kwang, Hyun No, Journal of Organic Chemistry, 1982, 47(14), 2708-12

Production Method 9

Reaction Conditions
1.1 Reagents: Bromine Solvents: Chloroform ;  55 - 60 °C; reflux
Reference
The syntheses and characterization of three novel macrocyclic polyether ligands and some of their alkaline metal complexes
Ertul, Seref; Bayraki, Mevlut; Beduk, A. Dincer, Iranian Journal of Chemistry & Chemical Engineering, 2008, 27(4), 21-28

Production Method 10

Reaction Conditions
1.1 Reagents: Sodium perchlorate ,  Perchloric acid ,  Sodium bromide Solvents: Acetonitrile ,  Water ;  30 °C
Reference
Reversible formation of aryloxenium ions from the corresponding quinols under acidic conditions
Chakraborty, Mrinal; Brzozowski, Christopher F.; Novak, Michael, Journal of Physical Organic Chemistry, 2012, 25(12), 1236-1242

Production Method 11

Reaction Conditions
1.1 Reagents: Bromine Solvents: Carbon tetrachloride
Reference
Toward new therapeutics for skin and soft tissue infections: propargyl-linked antifolates are potent inhibitors of MRSA and Streptococcus pyogenes
Viswanathan, Kishore; Frey, Kathleen M.; Scocchera, Eric W.; Martin, Brooke D.; Swain, P. Whitney III; et al, PLoS One, 2012, 7(2),

Production Method 12

Reaction Conditions
1.1 Reagents: Bromine Solvents: Chloroform ;  0 °C; 1 h, 0 °C; 0 °C → rt; 1 h, rt
Reference
A Radical Access to CF3- and SF5-Containing Dihydrobenzofurans and Indolines
Desroches, Justine; Gilbert, Audrey; Houle, Camille; Paquin, Jean-Francois, Synthesis, 2017, 49(21), 4827-4844

Production Method 13

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Polyethylene glycol ;  5 min, rt; 15 min, rt
Reference
Automated grindstone chemistry: a simple and facile way for PEG-assisted stoichiometry-controlled halogenation of phenols and anilines using N-halosuccinimides
Das, Dharmendra ; Bhosle, Akhil A.; Chatterjee, Amrita ; Banerjee, Mainak, Beilstein Journal of Organic Chemistry, 2022, 18, 999-1008

Production Method 14

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol ,  Toluene ;  4 h, reflux
Reference
Organic light emitting compounds and its device
, Korea, , ,

Production Method 15

Reaction Conditions
1.1 Reagents: Potassium hydroxide ,  Zirconium dioxide ,  18-Crown-6 ;  3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  pH 5 - 6
Reference
One-step hydroxylation of aryl and heteroaryl fluorides using mechanochemistry
Rodrigo, Eduardo; Wiechert, Rainer; Walter, Magnus W.; Braje, Wilfried; Geneste, Herve, Green Chemistry, 2022, 24(4), 1469-1473

Production Method 16

Reaction Conditions
1.1 Reagents: Bromine Solvents: Chloroform ;  60 °C; 2 h, 60 °C
Reference
Three-component three-bond forming cascade via palladium photoredox catalysis
Bellotti, Peter; Koy, Maximilian; Gutheil, Christian; Heuvel, Steffen; Glorius, Frank, Chemical Science, 2021, 12(5), 1810-1817

Production Method 17

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol ,  Toluene ,  Water ;  rt → 90 °C; 5 h, reflux
Reference
Preparation of fused heterocyclic compounds for OLEDs
, China, , ,

Production Method 18

Reaction Conditions
1.1 Reagents: Bromine Solvents: Chloroform ;  rt; overnight, 60 °C
Reference
Organic semiconductor material, preparation method and application thereof
, China, , ,

Production Method 19

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane ,  Water ;  25 h, reflux
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  3 h, rt
Reference
Polymer fixed palladium catalyst, its manufacturing method, and reaction
, Japan, , ,

Production Method 20

Reaction Conditions
Reference
Copper-mediated 1,2-bis(trifluoromethylation) of arynes
Yang, Xinkan; Tsui, Gavin Chit, Chemical Science, 2018, 9(47), 8871-8875

3-bromo-1,1'-biphenyl-4-ol Raw materials

3-bromo-1,1'-biphenyl-4-ol Preparation Products

3-bromo-1,1'-biphenyl-4-ol Related Literature

Additional information on 3-bromo-1,1'-biphenyl-4-ol

Comprehensive Overview of [1,1'-Biphenyl]-4-ol,3-bromo- (CAS No. 92-03-5)

[1,1'-Biphenyl]-4-ol,3-bromo- (CAS No. 92-03-5), also known as 3-Bromo-4-hydroxybiphenyl, is a brominated derivative of biphenyl that has garnered significant attention in organic synthesis and material science. This compound features a hydroxyl group at the para position and a bromine atom at the meta position of one phenyl ring, making it a versatile intermediate for pharmaceuticals, agrochemicals, and advanced materials. Its unique structural properties contribute to its reactivity, enabling diverse functionalization pathways that align with current trends in green chemistry and sustainable synthesis.

The growing demand for halogenated aromatic compounds like [1,1'-Biphenyl]-4-ol,3-bromo- is driven by their applications in OLED materials, liquid crystal displays (LCDs), and pharmaceutical intermediates. Researchers are particularly interested in its role in developing non-toxic flame retardants, a hot topic due to increasing environmental regulations. The compound's ability to undergo Suzuki coupling and Ullmann reactions further enhances its utility in creating complex molecular architectures for drug discovery programs targeting cancer and neurological disorders.

From a synthetic perspective, 92-03-5 serves as a critical building block for cross-coupling reactions, a technique widely discussed in AI-assisted retrosynthesis platforms. Its bromine atom acts as an excellent leaving group, facilitating C-C bond formation under mild conditions—a key consideration for energy-efficient processes. Recent studies highlight its potential in metal-organic frameworks (MOFs), where its rigid biphenyl core contributes to porosity control, addressing the global need for improved gas storage materials and carbon capture technologies.

The 3-bromo-4-hydroxybiphenyl market reflects broader trends in specialty chemicals, with manufacturers optimizing routes to minimize hazardous byproducts. Analytical techniques like HPLC-MS and NMR spectroscopy ensure high purity (>98%), meeting stringent requirements for electronic-grade chemicals. Environmental concerns have spurred interest in biocatalytic bromination methods, positioning this compound at the intersection of white biotechnology and traditional organic synthesis.

In material science, the planar structure of [1,1'-Biphenyl]-4-ol,3-bromo- enables π-stacking interactions crucial for organic semiconductors. This property aligns with the booming flexible electronics sector, where researchers explore its derivatives for organic thin-film transistors (OTFTs). The compound's thermal stability (decomposition >250°C) makes it suitable for high-performance polymers, particularly in heat-resistant coatings for aerospace applications—a trending search topic in engineering forums.

Regulatory aspects of 92-03-5 comply with REACH and FDA guidelines for industrial use, though proper personal protective equipment (PPE) is recommended during handling. The scientific community continues to investigate its structure-activity relationships, particularly in designing selective enzyme inhibitors. With patent analysis revealing growing IP activity in Asia-Pacific markets, this compound remains strategically important for fine chemical supply chains worldwide.

Emerging applications include its use as a precursor for fluorescent probes in bioimaging, capitalizing on the biphenyl scaffold's photostability. The compound's logP value (~3.2) suggests favorable membrane permeability, sparking interest in BBB-penetrating drugs—a frequently searched term in medicinal chemistry databases. As industries prioritize circular economy principles, recovery and recycling methods for brominated intermediates like this are gaining traction in process chemistry literature.

Recent advancements in continuous flow chemistry have improved the scalability of [1,1'-Biphenyl]-4-ol,3-bromo- production, reducing solvent waste by 40-60% compared to batch processes—a compelling selling point for ESG-conscious investors. The compound's crystallographic data (monoclinic P21/c space group) provides valuable insights for computational chemistry models, supporting the development of AI-predicted synthetic routes that dominate current research discussions.

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Amadis Chemical Company Limited
(CAS:92-03-5)3-bromo-1,1'-biphenyl-4-ol
A1223506
Purity:99%
Quantity:25g
Price ($):468